1'-[(9-Ethylcarbazol-3-yl)methyl]spiro[1,2-dihydroisoquinoline-4,4'-piperidine]-3-one
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Overview
Description
“N-[(9-Ethylcarbazol-3-yl)methylene]-2-methyl-1-indolinylamine” is a compound with the molecular formula C24H23N3 and a molecular weight of 353.47 . It appears as a light orange to yellow to green powder or crystal .
Molecular Structure Analysis
The molecular structure of this compound consists of a carbazole ring system, which is a pyrrole ring fused on either side to a benzene ring .Physical and Chemical Properties Analysis
This compound is solid at 20 degrees Celsius . It is soluble in toluene .Scientific Research Applications
Disposition and Metabolism in Humans
Research into compounds with complex structures similar to the one mentioned often involves studying their metabolism and disposition within the human body. For instance, the study of N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) provides insights into how novel compounds are metabolized and eliminated, primarily through feces and urine, and their half-life in plasma (Renzulli et al., 2011).
Impact on Cellular Mechanisms
Compounds with specific targeting mechanisms, such as orexin 1 and 2 receptor antagonists, have profound implications for scientific research, especially in understanding and treating conditions like insomnia by modulating specific neurotransmitter systems.
Environmental and Industrial Applications
Chemicals with unique properties may be studied for their utility in various environmental and industrial applications. For instance, the investigation into the effects of diuretics like etozolin on renal elimination of water and solutes contributes to our understanding of how such compounds can influence physiological processes (Scheitza, 1977).
Mechanism of Action
Target of Action
Similar compounds are known to interact withcellular tumor antigen p53 , which plays a crucial role in preventing cancer formation, thus acting as a tumor suppressor.
Mode of Action
The exact mode of action of this compound is currently unknown It’s possible that it interacts with its target in a way that modulates the target’s activity, leading to downstream effects
Properties
IUPAC Name |
1'-[(9-ethylcarbazol-3-yl)methyl]spiro[1,2-dihydroisoquinoline-4,4'-piperidine]-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O/c1-2-31-25-10-6-4-8-22(25)23-17-20(11-12-26(23)31)19-30-15-13-28(14-16-30)24-9-5-3-7-21(24)18-29-27(28)32/h3-12,17H,2,13-16,18-19H2,1H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYYZQOMVZSLIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCC4(CC3)C5=CC=CC=C5CNC4=O)C6=CC=CC=C61 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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